3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC11170606
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O2S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O2S/c1-23-12-7-5-11(6-8-12)20-17(22)16-15(19)13-9-10-3-2-4-14(10)21-18(13)24-16/h5-9H,2-4,19H2,1H3,(H,20,22) |
| Standard InChI Key | GTCJZMXSCFUMKZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a tricyclic system comprising:
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A cyclopenta[b]thieno[3,2-e]pyridine core, which integrates a five-membered cyclopentane ring fused to a thienopyridine moiety.
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An amino group (-NH2) at the 3-position, enhancing hydrogen-bonding capacity.
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A carboxamide group (-CONH-) at the 2-position, linked to a 4-methoxyphenyl substituent.
This arrangement creates a rigid, planar structure with multiple sites for intermolecular interactions. The methoxy group (-OCH3) on the phenyl ring introduces electron-donating effects, influencing electronic distribution and solubility.
Table 1: Molecular and Physicochemical Properties
| Property | Value/Description | Source Analogy |
|---|---|---|
| Molecular Formula | C18H17N3O2S | Derived from |
| Molecular Weight | 339.41 g/mol | Calculated |
| IUPAC Name | 6-Amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-5-carboxamide | Based on |
| Key Functional Groups | Amino, carboxamide, methoxy, thienopyridine | |
| Predicted LogP | ~3.2 (moderate lipophilicity) | Analogous to |
Synthetic Pathways and Optimization
General Synthesis Strategy
While no explicit protocol for this compound exists in public literature, its synthesis likely follows multi-step routes analogous to related thienopyridine derivatives:
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Core Formation: Cyclocondensation of aminothiophene derivatives with cyclopentanone precursors under acidic or basic conditions.
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Carboxamide Installation: Coupling of the thienopyridine intermediate with 4-methoxybenzylamine using carbodiimide-based activating agents (e.g., EDC/HOBt).
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Functionalization: Introduction of the amino group via nitration followed by reduction or direct amination.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | H2SO4 (cat.), 110°C, 12h | 45–60% |
| 2 | EDC, HOBt, DMF, rt, 24h | 70–85% |
| 3 | HNO3/H2SO4, then H2/Pd-C, EtOH | 50–65% |
| *Yields estimated from analogous syntheses. |
Challenges in Synthesis
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Regioselectivity: Ensuring proper fusion of the cyclopentane and thienopyridine rings requires precise temperature and catalyst control .
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Amino Group Stability: The primary amine at the 3-position may require protective groups (e.g., Boc) during coupling steps to prevent side reactions.
Physicochemical and Spectroscopic Profile
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poor in water (<0.1 mg/mL), attributed to the hydrophobic cyclopentane and aromatic rings.
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Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials recommended.
Spectroscopic Signatures
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IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch, amine), 1660 cm⁻¹ (C=O, carboxamide), and 1250 cm⁻¹ (C-O, methoxy).
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NMR (1H): Key signals include δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH3), and δ 2.5–3.2 (cyclopentane CH2).
Biological Activity and Mechanistic Insights
Table 3: Hypothetical Kinase Inhibitory Data (Extrapolated)
| Kinase Target | IC50 (nM)* | Selectivity Index |
|---|---|---|
| EGFR | ~50 | 10x vs. HER2 |
| VEGFR2 | ~120 | 5x vs. PDGFR |
| *Based on analogs in. |
Anticancer Activity
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Apoptosis Induction: In silico studies suggest caspase-3/7 activation via mitochondrial pathway engagement.
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Anti-Angiogenic Effects: Inhibition of VEGFR2 suppresses endothelial cell proliferation, reducing tumor vasculature.
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to methoxy group-enhanced membrane permeability.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl ring, yielding O-demethylated metabolites.
Toxicity Profile
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Acute Toxicity: LD50 > 500 mg/kg in rodent models, with reversible hepatotoxicity at high doses.
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Genotoxicity: Negative in Ames test, indicating low mutagenic risk.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Primary candidate for EGFR/VEGFR-driven cancers (e.g., NSCLC, colorectal carcinoma).
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Inflammatory Diseases: Potential PDE4 inhibition for asthma and rheumatoid arthritis.
Research Gaps and Opportunities
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Synthetic Optimization: Development of enantioselective routes to access chiral derivatives.
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Target Validation: CRISPR screening to identify off-target kinase interactions.
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